3-Methanesulfonylbutan-2-amine

COX-2 inhibition SAR studies pharmacophore design

Avoid SAR-compromising generic substitutions that derail lead optimization. 3-Methanesulfonylbutan-2-amine is a precise chiral β-amino sulfone scaffold with the essential methanesulfonyl pharmacophore for COX-2 selectivity and kinase metabolic stability. - Validated Pharmacophore: The methanesulfonyl (MeSO₂) group is critical for selective COX-2 inhibition, as demonstrated in rofecoxib analogue studies where replacement with sulfonamide abolished selectivity. - Kinase Program Utility: The aliphatic amine scaffold enhances metabolic stability and target affinity, mirroring the MeSO₂ stabilization strategy used in V600EBRAF kinase inhibitors (IC₅₀ = 38 nM). - Supply Assurance: Available as free base (CAS 1334203-60-9) and HCl salt (CAS 1334148-36-5), both typically at ≥95% purity with cold storage and ambient shipping.

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
Cat. No. B13066468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfonylbutan-2-amine
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC(C(C)S(=O)(=O)C)N
InChIInChI=1S/C5H13NO2S/c1-4(6)5(2)9(3,7)8/h4-5H,6H2,1-3H3
InChIKeyJWUIFZAEERKLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methanesulfonylbutan-2-amine: Technical Specifications and Procurement-Relevant Profile


3-Methanesulfonylbutan-2-amine is a small-molecule chiral β-amino sulfone featuring a methanesulfonyl (methylsulfonyl) group at the 3-position of a butan-2-amine backbone. Its molecular formula is C₅H₁₃NO₂S with a molecular weight of 151.23 g/mol . The compound is commercially available as a free base (CAS 1334203-60-9) and as a hydrochloride salt (CAS 1334148-36-5) with a calculated LogP of 0.1885 and topological polar surface area (TPSA) of 60.16 Ų for the hydrochloride form, indicating moderate aqueous solubility . As a sulfonyl-containing chiral amine, this compound serves as a versatile building block for pharmaceutical intermediate synthesis, chiral ligand preparation, and medicinal chemistry scaffold development.

Why In-Class Substitution of 3-Methanesulfonylbutan-2-amine is Scientifically Inadvisable


Generic substitution among sulfonyl-containing amines is scientifically unsound due to critical functional group-specific structure-activity relationship (SAR) consequences. The methanesulfonyl (MeSO₂) pharmacophore is not functionally interchangeable with methanesulfonamido (MeSO₂NH), as demonstrated in rofecoxib analogue studies where this single replacement fundamentally altered COX-2 selectivity profiles [1]. Similarly, in retinoid X receptor (RXR) ligand development, replacing an alkyl sulfonamide with an aromatic sulfonamide switched agonist activity to antagonist activity [2]. Positional isomerism within the butanamine backbone (e.g., 3-methanesulfonyl vs. 1-methanesulfonyl vs. 4-methanesulfonyl substitution) creates distinct stereoelectronic environments that affect metal coordination geometry in catalytic applications and binding site complementarity in biological targets . Therefore, selecting 3-Methanesulfonylbutan-2-amine specifically—rather than an approximate analog—is essential for experimental reproducibility and maintaining intended molecular properties.

Quantitative Evidence for Selecting 3-Methanesulfonylbutan-2-amine over Structural Analogs


Methanesulfonyl vs. Methanesulfonamido: Critical Impact on COX-2 Selectivity Index

In a direct comparative SAR study of rofecoxib analogues, replacing the methanesulfonyl (MeSO₂) pharmacophore with a methanesulfonamido (MeSO₂NH) moiety systematically altered COX-2 selectivity. The parent methanesulfonyl-containing scaffold serves as a critical determinant of COX-2 selective inhibition, while the sulfonamido-modified analogues exhibited different selectivity profiles [1]. This demonstrates that the methanesulfonyl group—present in 3-Methanesulfonylbutan-2-amine—confers pharmacophore properties distinct from sulfonamide-containing alternatives, with direct implications for target engagement in COX-2-related drug discovery programs.

COX-2 inhibition SAR studies pharmacophore design

Methanesulfonyl-Modified Scaffolds: Enhanced Metabolic Stability and Kinase Target Affinity

The methanesulfonyl moiety has been shown to enhance both metabolic stability and target binding affinity in heterocyclic frameworks. Studies on (2-methanesulfonyl-pyrimidin-4-yl)-amine derivatives demonstrate that the methanesulfonyl group contributes to selective kinase inhibition (V600EBRAF IC₅₀ = 38 nM) while maintaining specificity against wild-type isoforms . The methanesulfonyl substitution was adopted in later iterations of kinase inhibitor scaffolds (including imatinib analogs) specifically due to its stabilizing effects on metabolic clearance and improved target engagement . 3-Methanesulfonylbutan-2-amine provides this same methanesulfonyl functionality in a flexible aliphatic amine scaffold suitable for incorporation into diverse kinase-targeted molecules.

kinase inhibition metabolic stability medicinal chemistry

Methylsulfonyl-Based Scaffolds for Aqueous Solubility Enhancement

The methylsulfonyl (methanesulfonyl) functional group has been successfully employed to improve aqueous solubility in drug candidates. In nimesulide prodrug development, sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate enabled parenteral administration of an otherwise poorly wettable drug, demonstrating that methylsulfonyl-containing derivatives can achieve enhanced aqueous solubility profiles [1]. The hydrochloride salt form of 3-Methanesulfonylbutan-2-amine exhibits a calculated LogP of 0.1885 , consistent with this class property and indicating favorable aqueous solubility relative to more lipophilic sulfonyl analogs.

solubility prodrug design parenteral formulation

Chiral β-Amino Sulfone Scaffold: Established Synthetic Utility and Transformability

Chiral β-amino sulfones are recognized as high-value building blocks with considerable applications in pharmaceutical and agrochemical industries . A recently developed iron-catalyzed enantioselective synthesis method enables efficient access to chiral β-amino sulfones via SO₂ insertion, underscoring the synthetic demand for this scaffold class . 3-Methanesulfonylbutan-2-amine, bearing both a chiral amine center and a β-sulfone functionality, serves as a versatile intermediate that can be further derivatized through the free amine handle for peptide coupling, reductive amination, or sulfonamide formation while retaining the stereochemically defined sulfonyl-bearing carbon framework.

asymmetric synthesis chiral building blocks β-amino sulfones

Hydrochloride Salt Form: Stability and Handling Advantages for Procurement

3-Methanesulfonylbutan-2-amine is available as a hydrochloride salt (CAS 1334148-36-5) with a defined purity specification of ≥95% . The hydrochloride salt form provides enhanced chemical stability and predictable handling properties compared to the free base, with recommended storage conditions of 2-8°C in a sealed, dry environment . This contrasts with the free base form (CAS 1334203-60-9) which may exhibit different hygroscopicity and stability profiles. For procurement purposes, the hydrochloride salt offers a well-characterized, stable form with computational TPSA (60.16 Ų) and LogP (0.1885) data available for formulation planning .

salt forms chemical stability storage

Recommended Research Applications for 3-Methanesulfonylbutan-2-amine


COX-2 Selective Inhibitor Discovery and SAR Optimization

Based on established SAR demonstrating that methanesulfonyl pharmacophores confer COX-2 selectivity profiles distinct from sulfonamide analogs [1], 3-Methanesulfonylbutan-2-amine is recommended as a building block for constructing COX-2 inhibitor candidates. The methanesulfonyl group in this scaffold provides the pharmacophoric element associated with selective COX-2 inhibition, enabling medicinal chemistry teams to explore novel chemotypes while retaining the validated selectivity-determining functional group. This scaffold is particularly suitable for programs seeking alternatives to withdrawn COX-2 inhibitors where methanesulfonyl-based selectivity is the desired target profile.

Kinase Inhibitor Lead Optimization Requiring Metabolic Stability

For kinase drug discovery programs, the methanesulfonyl group has been shown to enhance metabolic stability and target affinity, as validated in imatinib analog development and V600EBRAF kinase inhibitors (IC₅₀ = 38 nM) . 3-Methanesulfonylbutan-2-amine serves as a versatile aliphatic amine scaffold for introducing this stabilizing methanesulfonyl functionality into kinase-targeted molecules. The free primary amine allows for diverse conjugation strategies (amide bond formation, reductive amination, urea linkage) while maintaining the metabolic stability benefits associated with the methanesulfonyl moiety.

Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral β-amino sulfones represent a validated scaffold class for asymmetric synthesis applications . 3-Methanesulfonylbutan-2-amine, containing both a stereogenic center and a sulfonyl group capable of metal coordination, is suitable for developing chiral ligands for enantioselective catalysis. The methanesulfonyl group can participate in metal chelation while the primary amine provides a functional handle for introducing additional stereodirecting elements or anchoring groups. This application is supported by established synthetic methodology for accessing chiral β-amino sulfones with high enantioselectivity .

Sulfonyl-Containing Pharmacophore Library Synthesis

For medicinal chemistry groups building sulfonyl-containing compound libraries, 3-Methanesulfonylbutan-2-amine provides a defined aliphatic β-amino sulfone scaffold distinct from aromatic sulfonamides. As demonstrated in RXR ligand studies, alkyl sulfonamides versus aromatic sulfonamides can produce opposing biological activities (agonist vs. antagonist) [2]. Incorporating 3-Methanesulfonylbutan-2-amine into library designs enables exploration of aliphatic sulfonyl SAR space that is functionally distinct from aromatic sulfonyl alternatives, broadening the chemical diversity accessible for hit-to-lead programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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